molecular formula C16H12ClN3O2 B12184607 8-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

8-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

Cat. No.: B12184607
M. Wt: 313.74 g/mol
InChI Key: CHQIBHIMECUUFV-UHFFFAOYSA-N
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Description

8-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Chlorination: The quinoline core is then chlorinated at the 8-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Hydroxylation: The chlorinated quinoline is hydroxylated at the 4-position using a hydroxylating agent like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, green chemistry principles, and alternative solvents to minimize environmental impact and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chlorine atom at the 8-position can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with palladium catalyst

    Nucleophiles: Amines, thiols

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)

Major Products Formed

    Oxidation: Formation of 4-quinolone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases, cancer, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition of key biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxyquinoline-3-carboxamide
  • 8-chloroquinoline-3-carboxamide
  • 4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

Uniqueness

8-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is unique due to the presence of both the chloro and hydroxyl groups on the quinoline core, as well as the pyridin-4-ylmethyl substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

8-chloro-4-oxo-N-(pyridin-4-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H12ClN3O2/c17-13-3-1-2-11-14(13)19-9-12(15(11)21)16(22)20-8-10-4-6-18-7-5-10/h1-7,9H,8H2,(H,19,21)(H,20,22)

InChI Key

CHQIBHIMECUUFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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